molecular formula C13H15ClO4 B7860816 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid

3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid

Cat. No.: B7860816
M. Wt: 270.71 g/mol
InChI Key: CCZDULMDIGBWCW-UHFFFAOYSA-N
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Description

3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid is a chemical compound characterized by its unique molecular structure, which includes a chloro group, an oxan-4-yl methoxy group, and a benzoic acid moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-chloro-4-hydroxybenzoic acid and 4-(chloromethyl)oxane.

  • Esterification: The hydroxyl group of 3-chloro-4-hydroxybenzoic acid is first converted to an ester using an appropriate alcohol and acid catalyst.

  • Substitution Reaction: The ester undergoes a nucleophilic substitution reaction with 4-(chloromethyl)oxane to introduce the oxan-4-yl methoxy group.

  • Hydrolysis: The ester group is then hydrolyzed to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as this compound.

  • Reduction: Reduction reactions can be performed to modify the chloro group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Derivatives of benzoic acid.

  • Reduction Products: Chloro-substituted derivatives.

  • Substitution Products: Various nucleophilic substitution products.

Scientific Research Applications

3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid can be compared with other similar compounds, such as:

  • 4-Chloro-3-(oxan-4-yl)pyridine: This compound has a similar structure but differs in the presence of a pyridine ring instead of a benzoic acid moiety.

  • Methyl 4-(3-chloro-4-{[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)benzoate: This compound has additional hydroxyl groups and a methyl ester group.

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.

Biological Activity

3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a chloro-substituted benzoic acid core with a methoxy group and an oxane ring. Its structural formula can be represented as follows:

C12H13ClO4\text{C}_{12}\text{H}_{13}\text{ClO}_4

Mechanisms of Biological Activity

Research has indicated that benzoic acid derivatives, including this compound, may influence several biological pathways:

  • Ubiquitin-Proteasome Pathway (UPP) : Studies suggest that certain benzoic acid derivatives enhance the activity of the UPP, which is critical for protein degradation and cellular homeostasis .
  • Autophagy-Lysosome Pathway (ALP) : These compounds also promote autophagy, a process essential for cellular recycling and response to stress .
  • Enzyme Interaction : The compound has shown potential as a binder to cathepsins B and L, which are involved in protein degradation processes .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Proteasome Activation : At concentrations of 5 µM, the compound significantly activated proteasome activity in human foreskin fibroblasts, suggesting its role in enhancing protein turnover .
CompoundConcentration (µM)Proteasome Activity (%)
This compound5467.3 ± 3.9

Cytotoxicity and Antioxidant Activity

The compound's cytotoxic effects were evaluated alongside its antioxidant properties. It was found to exhibit low cytotoxicity in cell-based assays while effectively promoting antioxidant enzyme activities.

  • Cytotoxicity : The compound did not show significant cytotoxic effects at concentrations up to 10 µg/mL in human fibroblasts .
  • Antioxidant Potential : The antioxidant activity was measured using various assays, indicating a protective effect against oxidative stress.

Study on Benzoic Acid Derivatives

A comprehensive study evaluated several benzoic acid derivatives' biological activities, including 3-Chloro-4-methoxybenzoic acid (closely related to our compound). The findings highlighted the following:

  • Enhanced Cathepsin Activity : The compound showed the highest activation of cathepsins B and L compared to other derivatives tested.

Clinical Implications

Given its biological activity, there is potential for developing therapeutic agents targeting age-related diseases or conditions associated with impaired protein degradation pathways.

Properties

IUPAC Name

3-chloro-4-(oxan-4-ylmethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO4/c14-11-7-10(13(15)16)1-2-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZDULMDIGBWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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